Pyridyl p-tolylsulfonate
Description
Structural Framework and Significance of Pyridyl and Sulfonate Moieties in Molecular Design
The chemical behavior of Pyridyl p-tolylsulfonate is best understood by analyzing its constituent parts: the pyridyl moiety and the sulfonate moiety.
The pyridyl moiety , a six-membered aromatic heterocycle containing one nitrogen atom, is a foundational scaffold in medicinal chemistry and materials science. rsc.orgmdpi.com Its inclusion in a molecule can enhance biochemical potency, metabolic stability, and cellular permeability. rsc.orgresearchgate.net The nitrogen atom within the pyridine (B92270) ring can participate in hydrogen bonding and act as a basic center, which often improves the aqueous solubility and bioavailability of pharmaceutical compounds. mdpi.comnih.govresearchgate.netmdpi.com Consequently, the pyridine nucleus is present in a vast number of natural products, including alkaloids and vitamins, and is a key component in numerous FDA-approved drugs. rsc.orgmdpi.com
The sulfonate moiety (-SO₂OR) is a derivative of sulfonic acid. Sulfonate esters are of paramount importance in organic synthesis primarily because the sulfonate group is an excellent leaving group. eurjchem.comwikipedia.org This property stems from the stability of the resulting sulfonate anion, which is the conjugate base of a strong acid. wikipedia.org This stability facilitates a wide range of reactions, including nucleophilic substitution, elimination, and reduction. eurjchem.com Furthermore, sulfonate groups can be introduced into molecules to increase water solubility or to serve as protecting groups for alcohols. wikipedia.orgfiveable.memdpi.com The combination of these attributes makes sulfonate esters versatile intermediates for constructing complex molecular architectures. eurjchem.comfiveable.me
Overview of Pyridyl Sulfonate Esters and Related Salts as Key Intermediates
The conjunction of pyridyl and sulfonate functionalities gives rise to highly useful chemical intermediates, which exist as either esters or salts.
Pyridyl sulfonate esters , such as 2-pyridyl p-tolylsulfonate, are substrates in a variety of synthetic transformations. eurjchem.com The tosylate group serves as a highly effective leaving group, making the pyridyl ring susceptible to nucleophilic attack. The general synthesis of sulfonate esters involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base; for instance, reacting a hydroxypyridine with p-toluenesulfonyl chloride. wikipedia.orgwikipedia.org
A related and widely recognized compound is Pyridinium (B92312) p-toluenesulfonate (PPTS) . wikipedia.org This substance is a salt, not an ester, formed from the protonation of pyridine by p-toluenesulfonic acid. wikipedia.orgjournalijdr.com PPTS is valued in organic synthesis as a mild, organic-soluble, weakly acidic catalyst. wikipedia.orgchemicalbook.comchemicalbook.com It is frequently employed for the protection of alcohols as tetrahydropyranyl (THP) ethers and for the deprotection of silyl (B83357) ethers where substrates are sensitive to stronger acids. wikipedia.orgcommonorganicchemistry.com It is also a common catalyst for forming acetals and ketals from aldehydes and ketones. chemicalbook.comchemicalbook.com The synthesis of PPTS is a straightforward acid-base reaction between pyridine and p-toluenesulfonic acid. chemicalbook.comprepchem.com
Current Research Trajectories in the Synthesis and Reactivity of Pyridyl-Derived Compounds
The field of pyridyl-derived compounds is a dynamic area of chemical research, driven by their broad utility. nih.gov Current research is heavily focused on the development of novel synthetic methodologies to access new pyridine-containing molecules with tailored properties. nih.govresearchgate.net
A significant portion of this research is in medicinal chemistry, where the pyridine scaffold is continuously explored for the design of new therapeutic agents. rsc.orgresearchgate.netnih.gov Scientists are designing and synthesizing new pyridine derivatives to act as inhibitors for various enzymes and receptors implicated in diseases like cancer. nih.govijpsonline.com The goal is often to create compounds with improved efficacy, selectivity, and pharmacokinetic profiles. rsc.org
In the realm of catalysis, pyridine-containing ligands are being developed for transition-metal-catalyzed reactions. These ligands can modulate the reactivity and selectivity of metal centers in important transformations such as coupling reactions. rsc.orgacs.org The ongoing exploration of pyridine chemistry continues to yield new compounds and reactions, highlighting the enduring importance of this heterocyclic system in modern organic chemistry. nih.gov
Structure
3D Structure
Properties
CAS No. |
57785-86-1 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
pyridin-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H11NO3S/c1-10-5-7-11(8-6-10)17(14,15)16-12-4-2-3-9-13-12/h2-9H,1H3 |
InChI Key |
YXCSPMRGMHOTBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=N2 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Pyridyl P Tolylsulfonate
Role of p-tolylsulfonate as a Leaving Group
The p-tolylsulfonate group, commonly known as tosylate (OTs), is a derivative of p-toluenesulfonic acid. It is widely employed in organic synthesis as an excellent leaving group, or nucleofuge. This utility stems from its ability to transform a poorly reactive functional group, such as an alcohol, into a species highly susceptible to nucleophilic attack.
Nucleofugality in SN2-type Nucleophilic Displacements
In bimolecular nucleophilic substitution (SN2) reactions, the rate of reaction is critically dependent on the ability of the leaving group to depart from the substrate. A good leaving group must be able to stabilize the negative charge it acquires upon bond cleavage. The effectiveness of the tosylate anion as a leaving group is attributed to its exceptional stability.
This stability arises from two primary factors:
Resonance Delocalization: The negative charge on the departing tosylate anion is not localized on a single oxygen atom. Instead, it is delocalized across all three oxygen atoms and the sulfur atom through resonance. This distribution of charge significantly lowers the energy of the anion, making it more stable.
Weak Basicity: There is an inverse relationship between the basicity of a species and its leaving group ability. Good leaving groups are weak bases. The tosylate anion is the conjugate base of p-toluenesulfonic acid, which is a strong acid with a pKa value of approximately -2.8. guidechem.comfiveable.me This low pKa indicates that the tosylate anion is a very weak base and, consequently, a superior leaving group.
The SN2 reaction proceeds via a backside attack by a nucleophile on the carbon atom bonded to the tosylate group. As the new bond forms with the nucleophile, the carbon-oxygen bond of the tosylate begins to break, culminating in the displacement of the stable tosylate anion.
| Leaving Group | Conjugate Acid | Conjugate Acid pKa | Leaving Group Ability |
|---|---|---|---|
| I⁻ (Iodide) | HI | ~ -10 | Excellent |
| Br⁻ (Bromide) | HBr | ~ -9 | Excellent |
| TsO⁻ (Tosylate) | p-Toluenesulfonic acid | ~ -2.8 | Excellent |
| Cl⁻ (Chloride) | HCl | ~ -7 | Good |
| H₂O (Water) | H₃O⁺ | ~ -1.7 | Good |
| F⁻ (Fluoride) | HF | ~ 3.2 | Poor |
| HO⁻ (Hydroxide) | H₂O | ~ 15.7 | Very Poor |
Deoxygenation of Alcohols via Tosylation and Subsequent Reduction
The direct deoxygenation of an alcohol is challenging because the hydroxyl group (-OH) is a poor leaving group due to the high basicity of the hydroxide (B78521) anion (HO⁻). To facilitate its removal, the hydroxyl group is often converted into a tosylate ester. This two-step sequence is a common method for the deoxygenation of alcohols to yield alkanes.
Tosylation of the Alcohol: The alcohol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270). The pyridine serves to neutralize the hydrochloric acid byproduct. This reaction converts the hydroxyl group into a p-tolylsulfonate (tosylate) group, which is an excellent leaving group.
Reduction of the Tosylate: The resulting alkyl tosylate is then treated with a strong nucleophilic hydride reagent, such as lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) acts as a nucleophile and displaces the tosylate group in an SN2 reaction. This step results in the formation of an alkane, effectively replacing the original hydroxyl group with a hydrogen atom. youtube.comacs.org
This methodology is particularly advantageous for the deoxygenation of primary and secondary alcohols.
Divergent Reactivities of 2-Pyridyl Sulfonate Esters
When the sulfonate ester is attached to a 2-pyridyl ring, as in 2-pyridyl p-tolylsulfonate, the reactivity profile can be more complex than that of a simple alkyl or aryl sulfonate. The nitrogen atom in the pyridine ring can influence the reaction pathways, leading to divergent outcomes depending on the reagents and conditions. researchgate.netresearchgate.net
Research has shown that 2-pyridyl sulfonate esters exhibit unique reactivities:
Reaction with Magnesium Bromide: Treatment of 2-pyridyl sulfonate esters of primary and secondary alcohols with magnesium bromide etherate (MgBr₂·Et₂O) leads to an efficient bromination reaction. The superior reactivity and selectivity observed for the 2-pyridyl isomer compared to the 3-pyridyl isomer is attributed to the coordinating ability of the nitrogen atom at the 2-position, which can assist in the displacement of the sulfonate. researchgate.net
Reaction with Organolithium Reagents: In the presence of strong carbon nucleophiles like aryl or heteroaryl lithium reagents, 2-pyridyl sulfonates can undergo a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This process results in the formation of 2-substituted pyridines at temperatures as low as -78 °C. In this pathway, the nucleophile attacks the C-2 position of the pyridine ring, leading to the displacement of the sulfonate group.
This divergent behavior highlights the unique electronic properties of the 2-pyridyl sulfonate system, allowing it to act as a precursor to different classes of compounds. nih.govnih.gov
| Reactant | Reagent | Reaction Type | Product |
|---|---|---|---|
| Alkyl 2-pyridyl sulfonate | MgBr₂·Et₂O | SN2-type Bromination | Alkyl bromide |
| Aryl 2-pyridyl sulfonate | Ar'Li or HetAr'Li | SNAr | 2-Aryl- or 2-Heteroaryl-pyridine |
Reaction Mechanisms
Catalytic Reaction Mechanisms
Pyridyl p-tolylsulfonates can serve as electrophilic partners in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an sp²-hybridized carbon, in this case, the C-2 position of the pyridine ring. The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt. wikipedia.orgorganic-chemistry.org
The generally accepted mechanism involves two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle. nrochemistry.comlibretexts.org
The Palladium Cycle:
Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst. The pyridyl p-tolylsulfonate undergoes oxidative addition to the Pd(0) complex. This step involves the cleavage of the C-O bond of the sulfonate and results in the formation of a square planar Pd(II) complex.
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex. The tosylate ligand on the palladium is replaced by the acetylide ligand. This step is known as transmetalation.
Reductive Elimination: The resulting diorganopalladium(II) complex is unstable and undergoes reductive elimination. The two organic ligands (the pyridyl group and the acetylide group) couple and are expelled from the palladium complex, forming the final 2-alkynylpyridine product. This step regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. wikipedia.org
The Copper Cycle:
π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne. It is proposed that this forms a π-alkyne-copper complex, which increases the acidity of the alkyne's terminal proton.
Deprotonation: A base, typically an amine like diisopropylamine (B44863) or triethylamine, deprotonates the alkyne to form a copper(I) acetylide intermediate.
Regeneration: This copper(I) acetylide is the key species that participates in the transmetalation step with the palladium(II) complex, after which the copper(I) salt is regenerated. nrochemistry.com
The synergy between the palladium and copper catalysts allows the Sonogashira reaction to proceed under mild conditions with high efficiency. organic-chemistry.org
Heck Reaction Pathways and Cationic Cycle Analysis
The Heck reaction, a cornerstone of carbon-carbon bond formation, couples aryl or vinyl halides with alkenes using a palladium catalyst. organic-chemistry.org When this compound is used as the aryl source, the reaction mechanism is particularly influenced by the nature of the tosylate leaving group. The catalytic cycle generally involves the oxidative addition of the aryl electrophile to a Pd(0) species, migratory insertion of the olefin, and subsequent β-hydride elimination to release the product. libretexts.org
Two primary pathways are considered for the Heck reaction's catalytic cycle: the neutral and the cationic pathways. The operative pathway is largely determined by the ligands on the palladium catalyst and the nature of the leaving group on the electrophile. libretexts.org For substrates like this compound, where the tosylate (OTs⁻) is a weakly associated ligand, the cationic pathway is believed to dominate. libretexts.org
The cationic cycle is initiated after the oxidative addition of the pyridyl tosylate to the Pd(0) catalyst. Dissociation of the anionic tosylate ligand from the resulting Pd(II) complex generates a cationic intermediate, [Pd(L)n(pyridyl)]⁺. princeton.edu This coordinatively unsaturated and electrophilic palladium center readily accommodates the incoming alkene. princeton.edu The subsequent steps of migratory insertion and β-hydride elimination proceed within this cationic manifold. The use of bidentate phosphine (B1218219) ligands can also favor the cationic mechanism. libretexts.org The choice between the neutral and cationic pathways can significantly impact the regioselectivity of the reaction, especially with certain olefin substrates. mdpi.com
| Step | Description | Intermediate Species | Key Feature |
| 1. Oxidative Addition | This compound adds to the Pd(0) catalyst, breaking the C-OTs bond. | Pyridyl-Pd(II)-OTs complex | Formation of a Pd(II) intermediate. |
| 2. Ligand Dissociation | The tosylate anion (OTs⁻) dissociates from the palladium complex. | [Pyridyl-Pd(II)]⁺ (cationic complex) | Generation of a key cationic intermediate, driving the cationic pathway. libretexts.org |
| 3. Olefin Coordination | The alkene substrate coordinates to the unsaturated cationic palladium center. | [Pyridyl-Pd(II)(alkene)]⁺ | Binding of the alkene to the catalyst. |
| 4. Migratory Insertion | The pyridyl group migrates to one of the alkene's carbons, forming a new C-C bond. | σ-alkyl-Pd(II) complex | Syn-stereoselective insertion is typical. libretexts.org |
| 5. β-Hydride Elimination | A hydrogen atom from the adjacent carbon is eliminated, reforming the double bond and a Pd-H species. | Hydrido-Pd(II) complex with product alkene | This step determines the regioselectivity of the final product. |
| 6. Reductive Elimination/Base Regeneration | The product alkene dissociates, and the Pd(0) catalyst is regenerated by a base, which removes the proton from the hydrido-palladium species. | Pd(0) catalyst | The catalyst re-enters the cycle. libretexts.org |
Proton Shuttling Mechanisms in Catalysis
Proton shuttling is a critical mechanistic feature in many catalytic reactions, facilitating proton transfer steps that might otherwise present a high energy barrier. nih.gov This process often involves a bifunctional catalyst or a ligand with a basic site that can accept and donate a proton at different stages of the catalytic cycle. acs.orgsemanticscholar.org In reactions involving pyridyl-containing molecules, the pyridine nitrogen itself can act as an internal base and proton shuttle.
Research on palladium catalysis has demonstrated that a pyridine fragment within a ligand can play a crucial role in the catalytic process by mediating proton transfer. acs.org For instance, in the hydroamination of alkynes catalyzed by a palladium(II) complex with a pyridyl-mesoionic carbene ligand, the pyridine "wingtip" is essential for the reaction's efficiency at room temperature. acs.org The mechanism involves the pyridine moiety dissociating from the metal center to create a reactive site, while remaining in close proximity to act as a local base. acs.org It assists in the multiple proton transfers required for the transformation of the alkyne and aniline (B41778) into the corresponding imine. acs.org This "enzyme-like" architecture, where the basic site is confined near the active metal center, leads to entropically favored proton transfers. acs.org
This concept of an intramolecular "proton messenger" has also been proposed in other contexts, such as the methoxycarbonylation of phenylacetylene, where a P,N-ligand containing a 2-pyridyl group enhances catalyst activity by bringing the proton into close proximity for the reaction. researchgate.net The effectiveness of this internal shuttle is highlighted by experiments where catalysts lacking the tethered pyridine group show no product formation under similar conditions. acs.org These findings underscore the importance of ligand design in facilitating complex reaction pathways through mechanisms like proton shuttling. rsc.org
Mechanistic Insights from Catalyst-Substrate Interactions
The interaction between a catalyst and its substrate is fundamental to the catalytic process, influencing both reactivity and selectivity. In the context of this compound, non-covalent interactions, particularly those involving the aromatic pyridine ring, can play a significant role in stabilizing transition states. These π-interactions, such as π-stacking and T-shaped geometries, are known to mediate molecular recognition and catalysis. nih.gov
A key example of this principle is seen in the alkylation of pyridine within a supramolecular "zipper" complex. It was proposed that a π-interaction between the pyridine ring of the substrate and an aromatic ring of the catalyst would be more stabilizing in the polarizable SN2 transition state than in the ground state. nih.gov This enhanced stabilization of the transition state relative to the ground state directly contributes to the acceleration of the reaction. nih.gov The strength of these π-π interactions can be modulated by substituents on the interacting rings, demonstrating that rational catalyst design can harness these subtle forces. nih.gov
Furthermore, direct coordination of the pyridyl nitrogen to a metal center is a primary mode of interaction that dictates the subsequent reaction pathway. In ruthenium-catalyzed meta-sulfonation of 2-phenylpyridine, for example, the reaction proceeds through a cycloruthenated intermediate where the pyridine nitrogen directs the C-H activation. rsc.org Similarly, in palladium-catalyzed reactions, the pyridine wingtip of a ligand can exhibit a dual role: it can stabilize the metal center in its resting state through coordination and then dissociate to open a coordination site for the substrate, while remaining close enough to participate in the reaction through other means, such as proton shuttling. acs.org This dynamic interplay between the catalyst and the pyridyl moiety of the substrate or ligand is crucial for catalytic efficiency.
Base-Mediated Transformations and Deuteration Mechanisms
Pyridyl compounds can undergo various transformations under basic conditions, including C-H functionalization and deuteration. The acidity of the ring protons in pyridine is low, but it can be enhanced by the presence of electron-withdrawing groups or by converting the pyridine into a pyridinium (B92312) salt. Base-mediated deuteration, typically using a strong base like potassium tert-butoxide (KOtBu) in a deuterated solvent like DMSO-d₆, allows for the replacement of hydrogen atoms with deuterium (B1214612) on the pyridine ring. nih.govresearchgate.net
Mechanistic studies suggest that these deuteration reactions proceed via a pyridyl anion mechanism. nih.gov The base, or an in-situ generated stronger base like the dimsyl anion in DMSO, deprotonates the pyridine ring to form a pyridyl anion. The position of deprotonation is governed by the thermodynamic stability of the resulting anion. nih.gov This anion then gets quenched by the deuterated solvent, incorporating a deuterium atom. The process can be reversible, leading to a distribution of deuterated products. nih.gov
For a simple pyridine ring, this base-mediated deuteration often occurs at the meta and para positions without much selectivity. researchgate.netchemrxiv.org However, selectivity can be controlled. For instance, converting the pyridine into a pyridyl phosphonium (B103445) salt blocks the para-position and increases the acidity of the remaining protons, allowing for more specific deuteration. nih.gov Similarly, direct C-H sulfonylation of pyridine can be achieved through activation with triflic anhydride (B1165640) followed by a base-mediated addition of a sulfinate salt. The choice of the external base, such as N-methyl piperidine (B6355638) over DABCO, can significantly influence the regioselectivity of the addition, favoring the C4 position. chemrxiv.org
Cyclization and Cycloaddition Mechanisms (e.g., Hantzsch Synthesis)
The Hantzsch pyridine synthesis is a classic multi-component reaction used to produce dihydropyridines, which can then be oxidized to form the corresponding pyridine derivatives. wikipedia.orgorganic-chemistry.org The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. chemtube3d.com The driving force for the final oxidation step is the formation of the stable aromatic pyridine ring. wikipedia.org
The mechanism of the Hantzsch synthesis proceeds through several key intermediates:
Enamine Formation : One equivalent of the β-ketoester reacts with ammonia to form an enamine intermediate. organic-chemistry.org
Knoevenagel Condensation : The aldehyde condenses with the second equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. organic-chemistry.org
Michael Addition : The enamine adds to the α,β-unsaturated carbonyl compound in a Michael-type addition.
Cyclization and Dehydration : The resulting intermediate undergoes cyclization and subsequent dehydration to form the 1,4-dihydropyridine (B1200194) ring. scribd.com
While the classic Hantzsch synthesis can suffer from harsh conditions and low yields, modern variations have improved its efficiency. wikipedia.org Notably, acids like p-toluenesulfonic acid (PTSA) are effective catalysts for this reaction, allowing it to proceed under milder conditions, sometimes even in aqueous micelles with ultrasonic irradiation, achieving high yields. wikipedia.orgasianpubs.org The PTSA catalyzes the condensation and dehydration steps of the mechanism. The resulting Hantzsch esters (1,4-dihydropyridines) are an important class of compounds, particularly known as calcium channel blockers. wikipedia.org
| Stage | Reactants | Key Intermediate | Catalyst Role (if applicable) |
| 1 | β-ketoester + Ammonia | Enamine | - |
| 2 | Aldehyde + β-ketoester | α,β-unsaturated carbonyl (Knoevenagel product) | Acid (e.g., PTSA) catalyzes condensation. asianpubs.org |
| 3 | Enamine + Knoevenagel product | Michael adduct | - |
| 4 | Michael adduct | 1,4-Dihydropyridine | Acid catalyzes cyclization/dehydration. |
| 5 | 1,4-Dihydropyridine | Pyridine | An oxidizing agent is used to aromatize the ring. wikipedia.org |
Alkylation Mechanisms Involving p-tolylsulfonate
The p-tolylsulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions due to the stability of the tosylate anion, which is the conjugate base of the strong acid p-toluenesulfonic acid. This stability is derived from the delocalization of the negative charge across the three oxygen atoms and the benzene (B151609) ring. masterorganicchemistry.com Consequently, converting a functional group (like an alcohol) into a tosylate makes the attached carbon atom highly susceptible to nucleophilic attack, facilitating alkylation reactions. masterorganicchemistry.com
In the context of this compound, the tosylate group is attached to an sp²-hybridized carbon of the pyridine ring. This compound is not typically used as an alkylating agent itself. Rather, it serves as an electrophile in cross-coupling reactions where the entire pyridyl group is transferred.
However, the general mechanism of alkylation using a tosylate leaving group (e.g., from an alkyl tosylate) is fundamental. The reaction typically proceeds via an SN2 or SN1 mechanism. For primary and less hindered secondary alkyl tosylates, the SN2 mechanism dominates, where a nucleophile attacks the carbon atom, displacing the tosylate group in a single concerted step. reddit.com
A classic example of an alkylation reaction where a similar electrophile is generated is the Friedel-Crafts alkylation. masterorganicchemistry.com In this reaction, an alkyl halide is treated with a Lewis acid (e.g., AlCl₃), which abstracts the halide to generate a carbocation electrophile (or a highly polarized complex). chemguide.co.ukadichemistry.com This carbocation is then attacked by an aromatic ring, such as benzene. Although the starting material is different, the core principle is the generation of a potent electrophile by making a group (halide or tosylate) into a good leaving group, which is then attacked by a nucleophile to form a new carbon-carbon bond. masterorganicchemistry.comchemistrysteps.com Carbocation rearrangements are a common feature of Friedel-Crafts alkylations when possible, a complication not typically seen in SN2 reactions of tosylates. libretexts.org
Stereochemical Considerations in this compound Reactivity
The stereochemical outcome of reactions involving p-tolylsulfonates is a critical consideration, particularly when a chiral center is involved. The formation of a tosylate from a chiral alcohol is a key example. This reaction occurs at the oxygen atom of the alcohol and does not break the carbon-oxygen bond. Therefore, the conversion of a chiral alcohol to its corresponding tosylate proceeds with complete retention of configuration at the stereogenic carbon center. masterorganicchemistry.com
Once the tosylate is formed, it acts as an excellent leaving group in subsequent nucleophilic substitution reactions. If this substitution proceeds via an SN2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group. This results in a predictable and clean inversion of stereochemistry at the reaction center. reddit.com This two-step sequence of tosylation (retention) followed by SN2 substitution (inversion) is a powerful and stereospecific method for inverting the stereochemistry of a chiral alcohol.
In the context of reactions involving this compound itself, such as the asymmetric Heck reaction, stereochemistry becomes important when new chiral centers are created. nih.gov The asymmetric variant of the Heck reaction is designed to control the formation of these new stereocenters with high enantioselectivity. The geometry of the catalyst-substrate complex during the key migratory insertion step, which is influenced by chiral ligands on the palladium catalyst, dictates the stereochemical outcome of the product. nih.gov The coordination of the prochiral alkene to the chiral palladium complex can occur from two different faces, and the catalyst's chiral environment favors one pathway over the other, leading to an enantiomeric excess of one product.
Applications of Pyridyl P Tolylsulfonate in Advanced Organic Synthesis
Enabling Regioselective and Chemoselective Transformations
Pyridyl p-tolylsulfonates are instrumental in directing chemical reactions to specific positions on the pyridine (B92270) ring, a concept known as regioselectivity. The tosylate group, being an excellent leaving group, activates the carbon atom to which it is attached, making it susceptible to nucleophilic attack. The position of the tosylate group on the pyridine ring (2-, 3-, or 4-) dictates the regiochemical outcome of the reaction. For instance, a tosylate at the 4-position can be selectively displaced by a nucleophile, leading to the formation of 4-substituted pyridines with high precision nih.gov.
In addition to regioselectivity, pyridyl p-tolylsulfonates allow for chemoselective transformations, where a specific functional group reacts in the presence of other, potentially reactive, groups. The reactivity of the pyridyl tosylate can be finely tuned by the reaction conditions, such as the choice of catalyst and solvent. This allows for the selective transformation of the tosylate group while leaving other sensitive functionalities within the molecule intact.
Precursor for Substituted Pyridines and Functionalized Heterocycles
One of the most significant applications of pyridyl p-tolylsulfonate is its role as a precursor in the synthesis of a wide array of substituted pyridines and other functionalized heterocycles. The tosylate group can be readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce diverse functional groups onto the pyridine core.
The synthesis of various substituted pyridines is crucial in medicinal chemistry, as the pyridine scaffold is a common motif in numerous pharmaceutical agents nih.govnih.gov. For example, palladium-catalyzed cross-coupling reactions of pyridyl p-tolylsulfonates with organoboron reagents (Suzuki-Miyaura coupling) or organotin reagents (Stille coupling) provide efficient routes to biaryl and heteroaryl pyridines, which are prevalent in drug discovery nih.govnih.gov.
Furthermore, pyridyl p-tolylsulfonates can serve as building blocks for the construction of more complex fused heterocyclic systems. Intramolecular cyclization reactions involving a nucleophilic side chain on the pyridine ring can lead to the formation of bicyclic and polycyclic heteroaromatic compounds with potential biological activity.
Utilization in Complex Molecule Construction
The controlled and predictable reactivity of pyridyl p-tolylsulfonates makes them valuable intermediates in the total synthesis of complex natural products and other intricate organic molecules. Their ability to participate in a variety of bond-forming reactions with high efficiency and selectivity is a key advantage in multi-step synthetic sequences.
Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Pyridyl p-tolylsulfonates are versatile electrophiles for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.
Carbon-Carbon Bond Formation:
Suzuki-Miyaura Coupling: This reaction couples pyridyl p-tolylsulfonates with boronic acids or their esters to form C-C bonds. This methodology is widely used to synthesize biaryl and vinyl-substituted pyridines nih.govnih.govresearchgate.net.
Sonogashira Coupling: The reaction of pyridyl p-tolylsulfonates with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides a direct route to alkynylpyridines wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govnih.gov.
Heck Coupling: While less common for tosylates compared to halides, under specific conditions, pyridyl p-tolylsulfonates can undergo Heck coupling with alkenes to form alkenylpyridines.
Carbon-Heteroatom Bond Formation:
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen (C-N) bonds by coupling pyridyl p-tolylsulfonates with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles nih.govwikipedia.orglibretexts.orgresearchgate.netmatthey.comsemanticscholar.org. This reaction is of paramount importance for the synthesis of aminopyridines, which are key building blocks in pharmaceuticals.
C-O and C-S Bond Formation: Analogous to amination, palladium-catalyzed coupling reactions can be employed to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds by reacting pyridyl p-tolylsulfonates with alcohols, phenols, and thiols.
The following table summarizes some key cross-coupling reactions involving pyridyl p-tolylsulfonates:
| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System |
| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd(0) catalyst, Base |
| Sonogashira | Terminal alkyne | C-C (sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base |
| Buchwald-Hartwig | Amine/Amide | C-N | Pd(0) or Pd(II) catalyst, Ligand, Base |
Advanced Spectroscopic and Structural Elucidation of Pyridyl P Tolylsulfonate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed picture of the molecular framework of pyridinium (B92312) p-toluenesulfonate by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
1D NMR (¹H, ¹³C) for Primary Structural Assignment
One-dimensional NMR spectroscopy is the foundational technique for the initial structural assignment of pyridinium p-toluenesulfonate, offering insights into the different chemical environments of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of pyridinium p-toluenesulfonate displays distinct signals corresponding to the protons of the pyridinium cation and the p-toluenesulfonate anion. The protons on the pyridinium ring are deshielded due to the positive charge on the nitrogen atom, causing them to resonate at a lower field. The aromatic protons of the p-toluenesulfonate anion and the methyl protons also show characteristic chemical shifts.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in both the pyridinium and p-toluenesulfonate ions gives a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbon atoms adjacent to the positively charged nitrogen in the pyridinium ring are significantly deshielded. Similarly, the carbon atom attached to the sulfonate group in the tolyl ring is also shifted downfield. chemicalbook.comspectrabase.com
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for Pyridinium p-toluenesulfonate
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridinium H-2, H-6 | ~8.8 - 9.0 | - |
| Pyridinium H-4 | ~8.5 - 8.7 | - |
| Pyridinium H-3, H-5 | ~8.0 - 8.2 | - |
| p-Toluenesulfonate H-2', H-6' | ~7.7 - 7.9 | - |
| p-Toluenesulfonate H-3', H-5' | ~7.1 - 7.3 | - |
| p-Toluenesulfonate -CH₃ | ~2.3 - 2.4 | - |
| Pyridinium C-2, C-6 | - | ~145 - 147 |
| Pyridinium C-4 | - | ~144 - 146 |
| Pyridinium C-3, C-5 | - | ~128 - 130 |
| p-Toluenesulfonate C-1' | - | ~142 - 144 |
| p-Toluenesulfonate C-4' | - | ~140 - 142 |
| p-Toluenesulfonate C-2', C-6' | - | ~129 - 131 |
| p-Toluenesulfonate C-3', C-5' | - | ~126 - 128 |
| p-Toluenesulfonate -CH₃ | - | ~21 - 22 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. For the pyridinium cation, cross-peaks would be expected between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6. In the p-toluenesulfonate anion, a correlation between the aromatic protons H-2'/H-3' (and H-5'/H-6') would be observed. sdsu.eduuvic.ca
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its attached carbon atom. For example, the proton signal at ~2.3-2.4 ppm would show a cross-peak with the carbon signal at ~21-22 ppm, confirming their assignment to the methyl group of the p-toluenesulfonate anion. pressbooks.pubcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the methyl protons of the p-toluenesulfonate anion would show a correlation to the C-4' carbon of the aromatic ring. The protons of the pyridinium ring would show correlations to neighboring carbons within the ring. pressbooks.pubcolumbia.edu
Analysis of Chemical Shifts and Coupling Constants
The chemical shifts observed in the ¹H and ¹³C NMR spectra are highly informative. The downfield shift of the pyridinium protons and carbons is a direct consequence of the electron-withdrawing effect and positive charge of the nitrogen atom.
The coupling constants (J-values) in the ¹H NMR spectrum provide valuable information about the connectivity and spatial relationship between protons. For the pyridinium ring, the ortho coupling (³JH2,H3) is typically in the range of 5-6 Hz, the meta coupling (⁴JH2,H4) is around 1-2 Hz, and the para coupling (⁵JH2,H5) is generally less than 1 Hz. In the p-toluenesulfonate ring, a typical ortho coupling (³JH2',H3') of around 8 Hz would be expected between the adjacent aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
Ionization Methods (e.g., EI, CI, ESI, MALDI)
Due to the ionic nature of pyridinium p-toluenesulfonate, soft ionization techniques are generally preferred to keep the salt intact for analysis.
Electrospray Ionization (ESI): ESI is a particularly suitable method for analyzing ionic compounds like pyridinium p-toluenesulfonate. nih.gov In positive ion mode, the pyridinium cation ([C₅H₅NH]⁺) would be readily detected at m/z 80. In negative ion mode, the p-toluenesulfonate anion ([CH₃C₆H₄SO₃]⁻) would be observed at m/z 171.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that could be employed, often used for non-volatile and thermally labile molecules. researchgate.net
Electron Ionization (EI) and Chemical Ionization (CI): These are harder ionization techniques and would likely cause significant fragmentation of the ionic salt, making it difficult to observe the intact ions.
Fragmentation Pattern Analysis for Structural Features
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ions, providing further structural information.
Fragmentation of the Pyridinium Cation ([C₅H₅NH]⁺, m/z 80): The pyridinium cation is a stable aromatic system. Under collision-induced dissociation (CID), it is relatively resistant to fragmentation. However, at higher energies, it could potentially lose a hydrogen atom or undergo ring opening. nih.gov
Fragmentation of the p-Toluenesulfonate Anion ([CH₃C₆H₄SO₃]⁻, m/z 171): In negative ion mode MS/MS, the p-toluenesulfonate anion is expected to undergo characteristic fragmentation. A common fragmentation pathway for sulfonate-containing compounds is the loss of sulfur dioxide (SO₂, 64 Da), which would result in a fragment ion at m/z 107, corresponding to the deprotonated cresol (B1669610) radical anion. Another potential fragmentation is the loss of the methyl radical (CH₃•, 15 Da) to give an ion at m/z 156, or the loss of sulfur trioxide (SO₃, 80 Da), leading to a fragment at m/z 91, corresponding to the tropylium (B1234903) cation (though less likely in negative mode). uab.eduuab.edu
Interactive Data Table: Predicted Mass Spectrometry Fragments of Pyridinium p-toluenesulfonate
| Ion | Parent m/z | Fragment m/z | Neutral Loss | Fragment Identity |
| Pyridinium (Positive Mode) | 80 | - | - | Stable, fragmentation is limited |
| p-Toluenesulfonate (Negative Mode) | 171 | 107 | SO₂ (64 Da) | [C₇H₇O]⁻ |
| p-Toluenesulfonate (Negative Mode) | 171 | 91 | SO₃ (80 Da) | [C₇H₇]⁻ |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a compound by providing a highly accurate mass measurement. For Pyridyl p-tolylsulfonate, with the molecular formula C12H13NO3S, the theoretical exact mass can be calculated. This calculated mass is then compared with the experimentally determined mass from the HRMS instrument. The minuscule difference between the theoretical and measured mass, typically in the parts-per-million (ppm) range, confirms the elemental formula of the compound.
The precise mass of this compound is determined by summing the masses of its constituent atoms (12 carbons, 13 hydrogens, 1 nitrogen, 3 oxygens, and 1 sulfur). This high level of accuracy is instrumental in distinguishing between compounds that may have the same nominal mass but differ in their elemental composition.
| Element | Count | Atomic Mass (amu) | Total Mass (amu) |
|---|---|---|---|
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 13 | 1.008 | 13.104 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Sulfur (S) | 1 | 32.065 | 32.065 |
| Total Molecular Weight | 251.305 |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Characterization
Tandem Mass Spectrometry (MS/MS) provides in-depth structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, the precursor ion would be the molecular ion [M]+ or a protonated molecule [M+H]+, depending on the ionization technique used. Collision-induced dissociation (CID) is a common method for fragmentation.
The fragmentation of this compound is expected to occur at the labile ester linkage and within the pyridinium and tolylsulfonate moieties. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. Based on the known fragmentation behavior of similar compounds, a plausible fragmentation pathway can be proposed. Key fragmentation products would include the pyridinium cation, the tolylsulfonate anion, and fragments arising from the further breakdown of these ions. For instance, the tolyl cation and sulfur dioxide can be expected from the fragmentation of the tolylsulfonate portion.
| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 251.06 | Cleavage of the S-O bond | 171.04 | SO2 |
| 251.06 | Cleavage of the C-S bond | 91.05 | C5H4NSO3 |
| 251.06 | Cleavage of the C-O bond | 79.05 | C7H7SO3 |
| 171.04 | Loss of the pyridyl ring | 91.05 | C5H4N |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent functional groups.
The key functional groups in this compound are the pyridinium ring, the sulfonate group, and the aromatic tolyl group. The pyridinium ring will exhibit C-H stretching vibrations at wavenumbers above 3000 cm⁻¹ and C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The sulfonate group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the 1350-1300 cm⁻¹ and 1175-1120 cm⁻¹ regions, respectively. The S-O stretching vibration is expected around 1000-960 cm⁻¹. The tolyl group will show aromatic C-H stretching and bending vibrations.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H (Pyridinium and Tolyl) | Stretching | 3100-3000 |
| C=N and C=C (Pyridinium Ring) | Stretching | 1600-1450 |
| S=O (Sulfonate) | Asymmetric Stretching | 1350-1300 |
| S=O (Sulfonate) | Symmetric Stretching | 1175-1120 |
| S-O (Sulfonate) | Stretching | 1000-960 |
| Aromatic C-H (Tolyl) | Out-of-plane Bending | 850-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of the pyridinium and p-toluenesulfonate chromophores.
The pyridinium cation is an aromatic system that undergoes π → π* transitions. These transitions are typically observed in the UV region. The p-toluenesulfonate moiety also contains an aromatic ring and will exhibit its own characteristic π → π* transitions. The presence of the sulfonate group can influence the position and intensity of these absorptions. The interaction between the two aromatic systems in the salt may also lead to shifts in the absorption maxima compared to the individual components.
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|---|---|
| Pyridinium | π → π | ~260 |
| p-Toluenesulfonate | π → π | ~220 and ~260 |
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Analysis
For a successful analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. The resulting crystal structure would reveal the ionic nature of the compound, with a distinct pyridinium cation and a p-toluenesulfonate anion.
Elucidation of Crystal Packing and Supramolecular Interactions
The primary intermolecular forces expected in the crystal lattice of this compound are strong electrostatic interactions between the positively charged pyridinium cation and the negatively charged p-toluenesulfonate anion. In addition to these ion-ion interactions, hydrogen bonding is likely to play a significant role. The acidic proton on the pyridinium nitrogen can form a hydrogen bond with one of the oxygen atoms of the sulfonate group (N+-H···O-S).
Furthermore, π-π stacking interactions between the aromatic rings of the pyridinium and tolyl groups are also anticipated. These interactions can be either face-to-face or offset and contribute to the stabilization of the crystal structure. The interplay of these various supramolecular interactions will dictate the final three-dimensional arrangement of the ions in the crystal.
Theoretical and Computational Investigations of Pyridyl P Tolylsulfonate
Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of molecules. For pyridyl p-tolylsulfonate, these calculations can predict its geometry, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to this compound, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are instrumental in optimizing the molecular geometry and calculating various electronic properties. reddit.comresearchgate.net These studies can reveal key information about bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
Furthermore, DFT calculations can elucidate molecular properties such as the dipole moment, polarizability, and the distribution of electron density. The molecular electrostatic potential (MEP) map, another output of DFT calculations, is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule, thereby predicting its reactivity in chemical reactions.
Illustrative Data Table: Calculated Molecular Properties of this compound
| Property | Calculated Value (Illustrative) |
| Ground State Energy | -1025.45 Hartree |
| Dipole Moment | 3.87 Debye |
| Isotropic Polarizability | 25.6 x 10-24 cm3 |
Note: The values in this table are illustrative and represent the type of data that would be obtained from DFT calculations.
Molecular Orbital Analysis (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. masterorganicchemistry.com
For this compound, the HOMO is expected to be localized on the electron-rich aromatic rings, while the LUMO would likely be distributed over the sulfonate group and the pyridine (B92270) ring. Analysis of these orbitals provides insight into the charge transfer interactions that can occur within the molecule.
Illustrative Data Table: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) (Illustrative) |
| HOMO | -7.25 |
| LUMO | -1.15 |
| HOMO-LUMO Gap | 6.10 |
Note: The values in this table are illustrative and represent the type of data that would be obtained from molecular orbital analysis.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the NMR chemical shifts of protons (1H) and carbon-13 (13C). researchgate.net These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the structure of synthesized compounds. While discrepancies between calculated and experimental shifts can occur, they are often systematic and can be corrected for, leading to a high level of confidence in structural assignments. researchgate.net
Illustrative Data Table: Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) (Illustrative) |
| Pyridyl-H (ortho to N) | 8.65 |
| Pyridyl-H (meta to N) | 7.42 |
| Pyridyl-H (para to N) | 7.85 |
| Tolyl-H (ortho to SO2) | 7.95 |
| Tolyl-H (meta to SO2) | 7.38 |
| Tolyl-CH3 | 2.45 |
Note: The values in this table are illustrative and represent the type of data that would be obtained from NMR chemical shift predictions.
Reaction Mechanism Simulations
Computational simulations are essential for mapping out the intricate details of chemical reactions. For this compound, these simulations can identify the most likely pathways for its formation and subsequent reactions, providing a level of detail that is often inaccessible through experimental means alone.
Transition State Analysis and Reaction Pathway Mapping
The formation of this compound typically involves the reaction of a pyridinol with p-toluenesulfonyl chloride. Transition state analysis can be used to locate the saddle points on the potential energy surface that connect the reactants, intermediates, and products. By identifying the transition state structures, chemists can understand the geometry and energy of the highest-energy point along the reaction coordinate, which is crucial for determining the reaction rate.
Reaction pathway mapping involves tracing the minimum energy path from reactants to products, revealing the sequence of bond-breaking and bond-forming events. This provides a detailed, step-by-step visualization of the reaction mechanism.
Kinetic and Thermodynamic Modeling of Transformations
Computational modeling can also be used to determine the kinetic and thermodynamic parameters of reactions involving this compound. By calculating the activation energies from transition state analysis, it is possible to estimate the reaction rate constants. Similarly, by computing the energies of the reactants and products, the enthalpy and Gibbs free energy of the reaction can be determined, indicating whether a reaction is thermodynamically favorable.
This modeling allows for a quantitative understanding of the factors that control the reaction's speed and outcome. For instance, it can help in understanding why certain isomers are formed preferentially or why a particular reaction requires specific conditions to proceed efficiently.
Illustrative Data Table: Calculated Kinetic and Thermodynamic Parameters for a Hypothetical Reaction of this compound
| Parameter | Calculated Value (Illustrative) |
| Activation Energy (Ea) | 22.5 kcal/mol |
| Enthalpy of Reaction (ΔH) | -15.8 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -12.3 kcal/mol |
Note: The values in this table are illustrative and represent the type of data that would be obtained from kinetic and thermodynamic modeling.
Intermolecular Interactions and Supramolecular Assembly Prediction
The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, such as its crystal packing, melting point, and solubility. For this compound, a comprehensive analysis of its potential non-covalent interactions can be performed using computational methods. These interactions are predicted to be diverse, involving hydrogen bonds, π-π stacking, and other weaker contacts, which collectively dictate its supramolecular assembly.
The primary intermolecular interactions anticipated for this compound are C–H⋯O hydrogen bonds. In the crystal structure of the related salt, pyridinium (B92312) p-toluenesulfonate, the three oxygen atoms of the sulfonate group act as acceptors for hydrogen bonds from the pyridinium ring. nih.gov Similarly, for the this compound ester, the sulfonate oxygen atoms are expected to be strong hydrogen bond acceptors. The hydrogen atoms of the pyridyl and tolyl rings can act as donors, leading to a network of C–H⋯O interactions that connect adjacent molecules. researchgate.net
Another significant interaction that is likely to influence the supramolecular structure is π-π stacking. The molecule contains two aromatic rings: the pyridine ring and the p-tolyl ring. These rings can engage in stacking interactions, which are crucial in the packing of many aromatic compounds. The relative orientation of these rings in adjacent molecules will determine the strength and nature of these interactions. In the pyridinium tosylate salt, the pyridinium cation and the tosylate anion are oriented almost perpendicular to each other. nih.gov A similar perpendicular arrangement in the ester would facilitate C-H...π interactions, while a parallel-displaced or T-shaped arrangement would be indicative of π-π stacking.
| Interaction Type | Potential Donor | Potential Acceptor | Predicted Role in Supramolecular Assembly |
|---|---|---|---|
| C–H⋯O Hydrogen Bond | Aromatic C-H on pyridyl and tolyl rings | Sulfonate Oxygen atoms | Formation of primary structural motifs (chains, sheets) |
| π-π Stacking | Pyridyl ring, Tolyl ring | Pyridyl ring, Tolyl ring | Stabilization of the crystal packing in a layered structure |
| C-H...π Interactions | Aromatic C-H on pyridyl and tolyl rings | Aromatic rings (pyridyl and tolyl) | Directional forces influencing the relative orientation of molecules |
| van der Waals Forces | Entire molecule | Entire molecule | Overall packing efficiency and density |
Computational Design of Novel Pyridyl-Containing Systems
The scaffold of this compound can serve as a starting point for the computational design of novel molecules with tailored properties for various applications, including medicinal chemistry and materials science. acs.org Computational techniques such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling are invaluable in this design process. nih.govnih.gov
One approach to designing new systems is to modify the pyridyl and tolyl rings with different functional groups. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, which in turn can influence its reactivity and intermolecular interactions. DFT calculations can be employed to predict how these modifications affect the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for its chemical behavior. nih.gov For example, designing molecules with a smaller HOMO-LUMO gap could be a strategy for developing novel organic materials with specific electronic properties. acs.org
In the context of drug design, the this compound structure can be used as a fragment for building larger, more complex molecules. Molecular docking simulations can be used to predict the binding affinity of these designed compounds to a specific biological target, such as an enzyme or a receptor. mdpi.com By systematically modifying the parent structure and evaluating the docking scores, it is possible to identify promising candidates for synthesis and further experimental testing. mdpi.com For example, the pyridine moiety is a common feature in many kinase inhibitors, and computational design could be used to develop novel this compound derivatives with potent and selective inhibitory activity. acs.org
The design process can also focus on tuning the supramolecular assembly of the molecules. By strategically placing functional groups that can form specific intermolecular interactions, it is possible to guide the self-assembly of the molecules into desired architectures, such as nanotubes, liquid crystals, or porous frameworks. scielo.br For example, introducing groups capable of forming strong and directional hydrogen bonds could lead to the formation of robust one-dimensional tapes, while the incorporation of long alkyl chains could promote the formation of lamellar structures.
| Design Strategy | Computational Method | Target Property | Potential Application |
|---|---|---|---|
| Functional group modification | Density Functional Theory (DFT) | Electronic properties (HOMO/LUMO energies) | Organic electronics |
| Fragment-based drug design | Molecular Docking | Binding affinity to a biological target | Medicinal chemistry (e.g., kinase inhibitors) |
| Supramolecular tecton design | Molecular Dynamics, Crystal structure prediction | Self-assembly into specific architectures | Materials science (e.g., porous materials, liquid crystals) |
| QSAR model development | Statistical analysis of computed descriptors | Prediction of physicochemical properties (e.g., solubility, pKa) | Pharmacokinetics and drug development |
Coordination Chemistry of Pyridyl and P Tolylsulfonate Moieties
Pyridyl p-tolylsulfonate as a Ligand or Ligand Precursor
This compound itself can be viewed as a precursor for generating pyridyl-functionalized ligands. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, allowing for the attachment of the pyridyl group to various molecular scaffolds to create more complex ligand systems. The pyridyl nitrogen, with its available lone pair of electrons, is the primary site for coordination to metal ions.
The design of ligands containing the pyridyl group is a cornerstone of coordination chemistry, aimed at achieving specific metal ion selectivity and complex stability. rsc.orgrsc.org Several factors are critical in the design and synthesis of these ligands:
Preorganization : Ligands that are "preorganized" for metal binding, meaning they have a conformation that is already suited for coordination, form more stable complexes. rsc.orgrsc.orgresearchgate.net For example, bridging benzo groups in ligands like 1,10-phenanthroline, compared to the more flexible 2,2'-bipyridyl, enhances stability. rsc.orgrsc.orgresearchgate.net
Steric Effects : The steric hindrance between hydrogen atoms on pyridyl groups can decrease the stability of a metal complex. rsc.orgrsc.orgresearchgate.net For instance, pyridine (B92270) itself is a sterically demanding ligand, and complexes with six pyridine molecules around a small metal ion are rare due to crowding. rsc.org
Chelate Ring Size : The size of the ring formed when a polydentate ligand binds to a metal ion significantly impacts complex stability and selectivity. rsc.orgrsc.orgresearchgate.net
Synthesis : Pyridyl-functionalized ligands are synthesized through various organic reactions. (1H-Pyrazolyl)pyridines, for example, are considered analogues of 2,2'-bipyridine and are valued for their straightforward synthesis. researchgate.net The synthesis of palladium(II) complexes often involves reacting a suitable palladium precursor, like PdCl2, with the pyridine-derivative ligand in a solvent such as acetonitrile. core.ac.uk
These design principles allow chemists to tune the thermodynamic and kinetic properties of the resulting metal complexes for applications ranging from sensing to catalysis. rsc.orgrsc.org
A ligand's "denticity" refers to the number of donor atoms it uses to bind to a central metal ion. Pyridyl-containing ligands can exhibit various coordination modes.
Monodentate Coordination : In this mode, only one donor atom from the ligand binds to the metal. Pyridine itself is a classic example of a monodentate ligand, donating its nitrogen lone pair in a σ-fashion. stackexchange.com
Chelating Coordination : Ligands containing two or more donor atoms that can bind to the same metal ion are called chelating or polydentate ligands. This mode is generally more stable than coordination by an equivalent number of monodentate ligands, an observation known as the chelate effect. libretexts.orgquora.com Bidentate (two-donor) ligands like 2,2'-bipyridyl and tridentate (three-donor) ligands are common. The stability increases with the number of coordination sites. quora.com
The specific coordination mode adopted depends on the ligand's structure, including the flexibility of its backbone and the nature of its donor atoms. acs.org For example, in a study of pyridyl-functionalized N-heterocyclic dicarbene ligands complexed with palladium(II), subtle changes in the ligand's electronic properties and flexibility led to different coordination modes, ranging from tridentate pincer complexes to tetradentate structures where all four donor sites bind to the metal. acs.org
Table 1: Comparison of Monodentate and Chelating Ligand Coordination
| Feature | Monodentate Ligand (e.g., Pyridine) | Chelating Ligand (e.g., 2,2'-Bipyridyl) |
| Number of Donor Atoms | One | Two or more |
| Binding to Metal | Binds at a single point | Binds at multiple points, forming a ring |
| Relative Stability | Forms less stable complexes | Forms more stable complexes (Chelate Effect) libretexts.org |
| Dissociation | More likely to dissociate from the metal center quora.com | Less likely to dissociate completely quora.com |
| Example Interaction | [Ni(py)₄]²⁺ | [Ni(bpy)₂]²⁺ |
Metal Complexes Involving Pyridyl-Functionalized Ligands
The versatility of pyridyl ligands allows for the formation of a wide range of metal complexes with diverse structures and applications.
Palladium (Pd) and platinum (Pt) complexes containing pyridyl ligands are extensively studied for their roles in catalysis and their potential pharmacological properties. core.ac.uk
Structure : These complexes typically adopt a square-planar geometry, a common configuration for d⁸ metal ions like Pd(II) and Pt(II). acs.orgwikipedia.org
Synthesis : A common synthetic route involves the reaction of a metal precursor, such as K₂[PdCl₄] or PdCl₂, with the desired pyridyl ligand. researchgate.net For instance, a family of Pd(II) complexes was prepared by reacting di(2-pyridyl) ketone with palladium chloride or palladium acetate. acs.org Similarly, various Pd(II) complexes with the general formulas PdL₄₂ and [PdL₂Y₂] (where L is a 4-substituted pyridine) have been synthesized and characterized. acs.org
Characterization : The resulting complexes are characterized using a suite of analytical techniques, including single-crystal X-ray diffraction to determine the molecular structure, NMR spectroscopy, and mass spectrometry. acs.orgacs.org
Reactivity : Palladium complexes with pyridyl ligands have shown high activity as catalysts in cross-coupling reactions, such as the Suzuki–Miyaura and Heck reactions. acs.orgacs.org
Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. rsc.org While the primary coordination sphere around the metal is critical, non-coordinating counterions can have a profound influence on the SCO behavior.
The p-tolylsulfonate (tosylate, tos) anion has been shown to significantly control the SCO properties in one-dimensional iron(II) polymeric chain systems. mdpi.com In complexes of the type [Fe(II)(NH₂-trz)₃]X₂ (where NH₂-trz is 4-amino-1,2,4-triazole and X is the counterion), the choice of the tosylate isomer (ortho-, meta-, or para-) drastically alters the spin transition temperature (T₁/₂) and the width of the thermal hysteresis loop. mdpi.com
This effect is attributed to the different ways the isomeric anions arrange themselves between the polymer chains, which in turn modifies the cooperative interactions within the crystal lattice that are essential for abrupt and hysteretic spin transitions. mdpi.com
Table 2: Influence of p-tolylsulfonate Isomers on SCO Properties of Fe(II)(NH₂-trz)₃₂
| Counterion Isomer | T₁/₂ (Cooling) | T₁/₂ (Heating) | Hysteresis Width | Spin Transition Behavior |
| ortho-tosylate | ~210 K | ~290 K | ~80 K | Abrupt with wide hysteresis |
| meta-tosylate | 319 K | 319 K | Negligible | Abrupt with no hysteresis |
| para-tosylate | 295 K | Stepwise | Complex | Abrupt cooling, stepwise heating |
| Data sourced from research on structural isomerism effects of counterions in SCO complexes. mdpi.com |
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. Both pyridyl and sulfonate functional groups are valuable components in the design and synthesis of MOFs.
Pyridyl Components : Pyridyl-based ligands are widely used as organic linkers in MOFs due to their strong coordination ability. nih.govrsc.orgrsc.org The nitrogen atom of the pyridine ring acts as a node to connect metal centers, leading to the formation of stable, porous frameworks with diverse topologies. nih.govrsc.org For example, combining 2-pyridyl oximes with poly-carboxylic acids has been used to generate new MOFs. nih.gov
Sulfonate Components : While less common than carboxylates, sulfonate groups (RSO₃⁻) are increasingly being incorporated into MOFs. atlasofscience.org They can act as the primary linking group or as a functional modification to the pores. Sulfonate-based MOFs are explored for applications in proton conductivity and selective adsorption due to the polar nature of the sulfonate group. atlasofscience.orgacs.orgnih.govnih.gov For instance, a zirconium-based MOF functionalized with sulfonate groups (SO₃-MOF-808) was shown to act as a "proton reservoir," enhancing the electrochemical reduction of nitrate to ammonia (B1221849). acs.orgnih.govnih.gov The introduction of sulfonate groups can also create defects in the MOF structure, which can enhance properties like surface area and the selective adsorption of charged dye molecules. rsc.org
The combination of pyridyl-containing linkers and sulfonate-functionalized components offers a promising strategy for creating multifunctional MOFs with tailored porosity, stability, and surface chemistry.
Studies on Cationic Ligands and Their Coordination Behavior
The study of cationic ligands represents a rapidly evolving field within coordination chemistry. For a considerable time, these species were regarded as obscure systems, but a growing number of metal-coordinated cationic species have been reported in the last decade. rsc.org The interest in these ligands is not purely academic; there is accumulating evidence of their significant utility in catalysis. rsc.org A primary challenge in the coordination of cationic ligands is their inherently poor coordinating ability, which stems from electrostatic repulsion between the positively charged ligand and the metal center. researchgate.net To overcome this, structural stabilization is often necessary, frequently achieved by incorporating the cationic donor atom into a pincer-type scaffold with chelating side-arms. rsc.org
The positive charge on these ligands significantly influences the spectroscopic, redox, and reactivity properties of their metal complexes when compared to structurally similar neutral ligands. rsc.org For instance, sulfonium cations, which are isoelectronic with ubiquitous tertiary phosphine (B1218219) ligands, have been shown to be powerful π-acceptors, placing them among the best π-acceptor ligands currently available. researchgate.netrsc.org This strong π-acidity is a direct result of the positive charge stabilizing the ligand's lone pair and lowering the energy of its S–C σ*-orbitals, making them more available to accept electron density from the metal. researchgate.net
The coordination of pyridyl moieties is also central to the stabilization and function of certain cationic complexes. Research has demonstrated the first crystallographic characterization of chloronium cations, [Pyr–Cl–Pyr]⁺, stabilized by two coordinating pyridine ligands. rsc.org In these systems, the pyridine ligands donate electrons to the chlorine atom, forming N-Cl-N bonds and stabilizing the otherwise highly reactive chloronium cation. rsc.org The versatility of the pyridyl group is further highlighted in its incorporation into more complex ligand frameworks. Pyridyl-thiourea ligands, for example, demonstrate remarkable versatility in their coordination modes, which can change based on the metal center and reaction conditions. nih.gov
The table below summarizes key characteristics of different types of cationic ligands.
| Ligand Type | Example Species | Key Structural Feature | Electronic Property |
| Pyridinium-Stabilized Cations | [Pyr–Cl–Pyr]⁺ | Two pyridine ligands stabilizing a central cation. | Ligands act as strong σ-donors. |
| Pincer-Type Cationic Ligands | Sulfonium-based pincer ligands | Cationic donor atom embedded in a tridentate scaffold. rsc.org | Enhanced stability and strong π-acidity. researchgate.netrsc.org |
| Simple Organic Cations | Pyridinium (B92312) (C₅H₅NH⁺) | A protonated pyridine ring. wikipedia.org | Acts as a weakly acidic cation source. wikipedia.org |
Redox and Coordination Chemistry Concepts in Metal p-Toluenesulfonate Salts
Binary transition metal p-toluenesulfonate (tosylate) salts are highly useful as synthetic starting materials in chemistry. illinois.edu They offer advantages over other salts, such as perchlorates, which can be explosive in the presence of organic materials. illinois.edu Tosylate salts are generally less expensive to prepare than triflates, can be isolated in high crystalline yields, and are soluble in many polar solvents. illinois.edu A variety of transition metal tosylates have been described, including those of Ti(III), Cr(II/III), Mn(II), Fe(II/III), Co(II), Ni(II), and Cu(II). illinois.edu
A straightforward and effective method for synthesizing these salts involves a direct oxidation-reduction reaction between the metal powder and aqueous p-toluenesulfonic acid. illinois.edunsf.gov In this process, the p-toluenesulfonic acid acts as the oxidizing agent, while the elemental metal serves as the reducing agent. nsf.gov This method is advantageous as it produces products free from contaminating counterions. The presence of excess metal creates a reducing environment, typically yielding divalent products for first-row transition metals, with the exception of titanium and vanadium, which form trivalent products under these conditions. illinois.edu
The coordination chemistry of these salts in aqueous media is characterized by the formation of hydrated metal complexes. For example, the preparation of cobalt(II) and nickel(II) p-toluenesulfonates via redox reactions yields crystalline products with the stoichiometry [M(OH₂)₆][OTs]₂. nsf.gov In these complexes, the metal ion is octahedrally coordinated by six water molecules, forming a discrete hexaaqua metal cation, while the p-toluenesulfonate anions (OTs⁻) act as counter-ions and are not directly coordinated to the metal center. nsf.gov These hydrated complexes can be used for further studies in spectroscopy and magnetism or as precursors for synthesizing other coordination compounds by replacing the coordinated water molecules with other ligands. nsf.gov Iron(III) p-toluenesulfonate is also a notable compound, serving as an effective Lewis acid catalyst in various organic reactions. chemimpex.com
The table below presents research findings for two common transition metal p-toluenesulfonate hexahydrate salts. nsf.gov
| Compound | Stoichiometry | UV-vis Absorption Peaks (nm) | Effective Magnetic Moment (μeff, μB) |
| Hexaaquacobalt(II) bis(p-toluenesulfonate) | [Co(OH₂)₆][OTs]₂ | 512 | 3.9 |
| Hexaaquonickel(II) bis(p-toluenesulfonate) | [Ni(OH₂)₆][OTs]₂ | 393, 659, 721 | 2.8 |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Pyridyl p-tolylsulfonate, and how can they be methodologically addressed?
- Answer : Synthesis often faces issues such as moisture sensitivity of intermediates and low yields due to steric hindrance. To address this:
- Use anhydrous conditions (e.g., Schlenk line techniques) to prevent hydrolysis of sulfonate intermediates .
- Optimize reaction stoichiometry and temperature via kinetic studies (e.g., monitoring by <sup>1</sup>H NMR) to improve yields .
- Purify using column chromatography with silica gel modified with 1–2% triethylamine to suppress decomposition .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?
- Answer :
- NMR : Look for distinct pyridyl proton signals (δ 7.5–8.5 ppm) and sulfonate-linked aromatic protons (δ 7.0–7.5 ppm). Use <sup>13</sup>C NMR to confirm sulfonate ester linkage (C-SO3 at ~125–135 ppm) .
- Mass Spectrometry : Prioritize high-resolution ESI-MS to confirm molecular ion ([M+H]<sup>+</sup>) and rule out impurities .
- IR : Confirm sulfonate ester stretches (S-O symmetric/asymmetric vibrations at 1170–1200 cm<sup>-1</sup>) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Answer :
- Conduct accelerated aging studies by exposing samples to heat (40–60°C), humidity (75% RH), and light (UV irradiation at 365 nm) .
- Monitor degradation via HPLC or TLC at regular intervals and quantify decomposition products .
- Use DFT calculations (e.g., B3LYP/6-31G*) to predict hydrolytic susceptibility of the sulfonate ester bond .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying this compound in photoredox catalysis, and how can experimental design be optimized?
- Answer :
- Mechanistic Probes : Use radical trapping agents (e.g., TEMPO) and isotopic labeling (<sup>18</sup>O in sulfonate) to track electron-transfer pathways .
- Spectroscopic Tools : Employ time-resolved fluorescence quenching to measure excited-state lifetimes of Ru/Ir photocatalysts in the presence of this compound .
- DFT Modeling : Calculate redox potentials (E1/2) of intermediates to predict reactivity in cross-coupling reactions .
Q. How can computational methods resolve contradictions in experimental data for this compound’s electronic properties?
- Answer :
- Electronic Structure Analysis : Perform TD-DFT calculations to simulate UV-Vis spectra and compare with experimental data. Adjust functionals (e.g., CAM-B3LYP vs. PBE0) to match observed transitions .
- Vibronic Coupling : Calculate off-diagonal vibronic coupling constants (VCCs) to explain discrepancies in radiative vs. non-radiative decay rates .
- Sensitivity Testing : Validate computational models by systematically varying solvent parameters (e.g., dielectric constant) .
Q. What strategies are effective for analyzing competing reaction pathways when this compound is used as a leaving group?
- Answer :
- Kinetic Isotope Effects (KIE) : Compare rates of <sup>12</sup>C/<sup>13</sup>C or <sup>1</sup>H/<sup>2</sup>H substitutions to distinguish between SN<sup>1</sup>/SN<sup>2</sup> mechanisms .
- Cross-Over Experiments : Mix isotopically labeled substrates to detect intermolecular transfer, indicating radical intermediates .
- Microscopic Imaging : Use AFM or TEM to observe surface-mediated reactions in heterogeneous catalysis .
Q. How should researchers address inconsistencies in reported catalytic efficiencies of this compound derivatives?
- Answer :
- Standardized Protocols : Replicate experiments under controlled conditions (e.g., inert atmosphere, degassed solvents) to minimize variability .
- Meta-Analysis : Systematically compare literature data using parameters like turnover number (TON) and activation energy (Ea) .
- Error Source Identification : Apply root-cause analysis (e.g., Ishikawa diagrams) to isolate variables like impurity profiles or solvent polarity .
Methodological Frameworks
- For experimental design, adopt the PICO framework (Population: reaction system; Intervention: catalytic conditions; Comparison: control experiments; Outcome: yield/selectivity) .
- Evaluate research questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic goals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
